molecular formula C17H25N B12576152 Benzenemethanamine, N-[(1R)-1-cyclohexyl-3-butenyl]- CAS No. 206768-92-5

Benzenemethanamine, N-[(1R)-1-cyclohexyl-3-butenyl]-

Cat. No.: B12576152
CAS No.: 206768-92-5
M. Wt: 243.4 g/mol
InChI Key: RGTCJFMPLVESKN-QGZVFWFLSA-N
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Description

Benzenemethanamine, N-[(1R)-1-cyclohexyl-3-butenyl]- is an organic compound with the molecular formula C17H25N It is a derivative of benzenemethanamine, where the amine group is substituted with a cyclohexyl and a butenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanamine, N-[(1R)-1-cyclohexyl-3-butenyl]- typically involves the reaction of benzenemethanamine with cyclohexyl and butenyl derivatives under controlled conditions. One common method involves the use of a Grignard reagent, where the cyclohexylmagnesium bromide reacts with benzenemethanamine to form the desired product. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters. The final product is often purified using techniques such as distillation, crystallization, or chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzenemethanamine, N-[(1R)-1-cyclohexyl-3-butenyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexyl ketones, while reduction can produce cyclohexylamines.

Scientific Research Applications

Benzenemethanamine, N-[(1R)-1-cyclohexyl-3-butenyl]- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzenemethanamine, N-[(1R)-1-cyclohexyl-3-butenyl]- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its use and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Benzenemethanamine, N-methyl-: This compound has a similar structure but with a methyl group instead of the cyclohexyl and butenyl groups.

    Benzenemethanamine, N-(1-methylethyl)-: Another similar compound with an isopropyl group.

Uniqueness

Benzenemethanamine, N-[(1R)-1-cyclohexyl-3-butenyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it valuable for specialized applications where other similar compounds may not be suitable.

Properties

CAS No.

206768-92-5

Molecular Formula

C17H25N

Molecular Weight

243.4 g/mol

IUPAC Name

(1R)-N-benzyl-1-cyclohexylbut-3-en-1-amine

InChI

InChI=1S/C17H25N/c1-2-9-17(16-12-7-4-8-13-16)18-14-15-10-5-3-6-11-15/h2-3,5-6,10-11,16-18H,1,4,7-9,12-14H2/t17-/m1/s1

InChI Key

RGTCJFMPLVESKN-QGZVFWFLSA-N

Isomeric SMILES

C=CC[C@H](C1CCCCC1)NCC2=CC=CC=C2

Canonical SMILES

C=CCC(C1CCCCC1)NCC2=CC=CC=C2

Origin of Product

United States

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